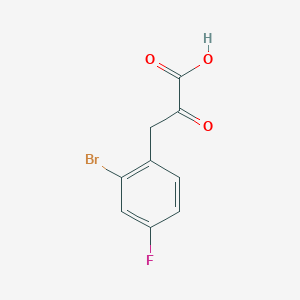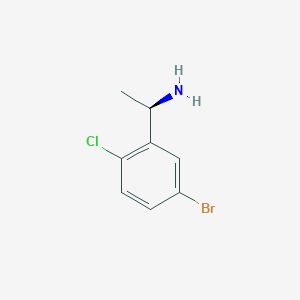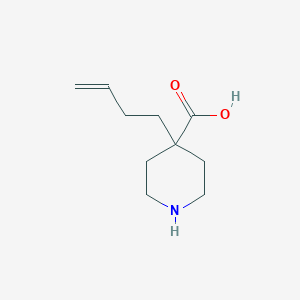
4-(But-3-en-1-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(But-3-en-1-yl)piperidine-4-carboxylic acid is a piperidine derivative with a unique structure that includes a butenyl group attached to the piperidine ring. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Métodos De Preparación
The synthesis of 4-(But-3-en-1-yl)piperidine-4-carboxylic acid involves several steps. One common method includes the enantioselective multistage synthesis, which involves the key one-pot azide reductive cyclization of aldehyde . This method allows for the creation of various analogs of the final product. Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .
Análisis De Reacciones Químicas
4-(But-3-en-1-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include cobalt, ruthenium, and nickel-based nanocatalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(But-3-en-1-yl)piperidine-4-carboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(But-3-en-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the uptake of certain neurotransmitters or interact with specific receptors in the body . The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-(But-3-en-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Isonipecotic acid:
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound has a similar butenyl group but is part of a different chemical class.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
4-but-3-enylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H17NO2/c1-2-3-4-10(9(12)13)5-7-11-8-6-10/h2,11H,1,3-8H2,(H,12,13) |
Clave InChI |
MLMHWEPBSJKODC-UHFFFAOYSA-N |
SMILES canónico |
C=CCCC1(CCNCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
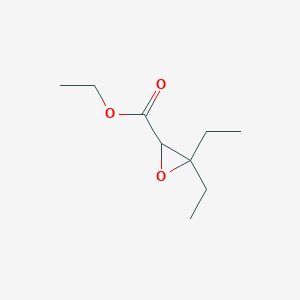
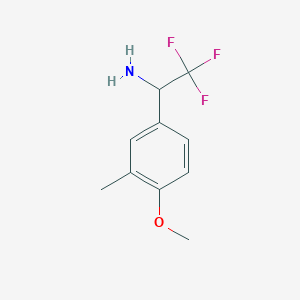
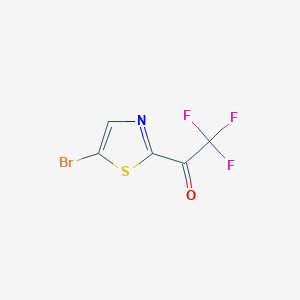
![4,5,6,7-Tetrahydro-4-(4-methylphenyl)thieno[3,2-c]pyridine](/img/structure/B13542060.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)
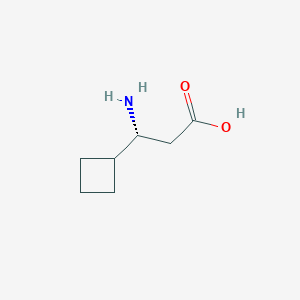
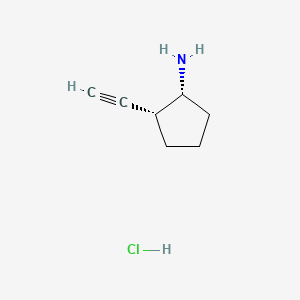
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
![[2-({2-[(2-Phosphonophenyl)amino]ethyl}amino)phenyl]phosphonic acid](/img/structure/B13542099.png)
